6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H7IN4 and a molecular weight of 274.07 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the iodination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine
Uniqueness
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 6-position allows for versatile functionalization, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C7H7IN4 |
---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7IN4/c1-12-5(8)2-4-6(9)10-3-11-7(4)12/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
AWAKRJJKUXMJFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(N=CN=C21)N)I |
Origin of Product |
United States |
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